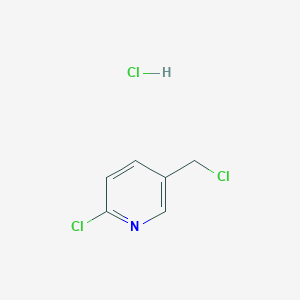

2-Chloro-5-chloromethylpyridine hydrochloride

Overview

Description

Molecular Formula: C₆H₅Cl₂N·HCl

Physical Properties:

- Melting Point: 37–42°C (lit.)

- Boiling Point: 267.08°C (estimated)

- Density: 1.44 g/cm³

- Solubility: Insoluble in water; soluble in organic solvents like toluene and ethyl acetate .

Synthesis: 2-Chloro-5-chloromethylpyridine (CCMP) is a critical intermediate in neonicotinoid insecticides such as imidacloprid and acetamiprid . Key synthesis routes include:

- Chlorination of 2-Chloro-5-methylpyridine: Using sulfonyl chloride or elemental chlorine in microchannel reactors (97.88% selectivity, 79% yield) .

- Nicotinic Acid Pathway: Multi-step process involving phosphorus pentachloride, alkali metal alkoxides, and chlorinating agents (89% yield in initial steps) .

- Direct Cyclization: Reaction of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde with cyanuric chloride (77.91% yield post-optimization) .

Applications:

Primarily used in agrochemicals (e.g., imidacloprid) and pharmaceuticals. Global production in China reached 600 tons in 2003, with a projected 25.83% annual growth rate .

Preparation Methods

Preparation Method Using Trichloroisocyanuric Acid (TCCA) Initiated Chlorination

Overview

This method involves the selective chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as a chlorinating agent under mild conditions. It avoids the use of chlorine gas and organic solvents, reducing hazardous waste and simplifying the process.

Reaction Conditions

- Starting Material: 2-chloro-5-methylpyridine

- Chlorinating Agent: Trichloroisocyanuric acid (TCCA)

- Temperature: 80–200 °C (preferably 90–130 °C)

- Pressure: Atmospheric or slight vacuum

- Reaction Monitoring: Gas chromatography to track conversion (~50% conversion marks reaction endpoint)

- Molar Ratio: TCCA at 0.16–0.20 molar equivalents relative to 2-chloro-5-methylpyridine

Process Highlights

- No solvent required, avoiding neutralization and water washing steps.

- No hydrogen chloride gas is generated.

- Cyanuric acid byproduct can be recycled to regenerate TCCA.

- Product mixture contains 2-chloro-5-chloromethylpyridine (~50%), 2-chloro-5-dichloromethylpyridine (~45%), and unreacted starting material (~5%), which can be separated by rectification.

Advantages

- Safer than chlorine gas methods.

- Environmentally friendly with minimal waste.

- High selectivity and yield.

| Parameter | Value/Range |

|---|---|

| Temperature | 80–200 °C (optimum 90–130 °C) |

| TCCA Molar Ratio | 0.16–0.20 equivalents |

| Pressure | Atmospheric or slight vacuum |

| Conversion Endpoint | ~50% (monitored by GC) |

| Product Composition | 50% chloromethylpyridine, 45% dichloromethylpyridine, 5% starting material |

Cyclization Route via Chlorinated Intermediates Using Phosphorus-Based Chlorinating Agents

Overview

This method synthesizes 2-chloro-5-chloromethylpyridine via a cyclization reaction involving chlorination addition followed by cyclization using phosphorus oxychloride or related reagents. The process typically uses N,N-dimethylformamide (DMF) as solvent and chlorine gas for chlorination.

Reaction Steps

-

- Intermediate III (precursor compound) is chlorinated in DMF at -5 to 25 °C using chlorine gas.

- Chlorine is introduced in a controlled manner, followed by an additional 1-hour reaction to ensure completion.

- Excess chlorine is removed under reduced pressure.

-

- The chlorinated intermediate IV in DMF is reacted with a chlorinating cyclization reagent such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, or thionyl chloride.

- Solvents like toluene or chlorobenzene are used.

- Reaction proceeds under heating with catalysts (organic bases or hydrogen halides).

- The reaction is monitored until intermediate IV content is below 0.5%.

- The product is isolated by quenching with water, extraction, neutralization, washing, and solvent removal.

- Final purification by distillation yields >95% pure 2-chloro-5-chloromethylpyridine.

Key Parameters

| Parameter | Range/Value |

|---|---|

| Chlorination Temperature | -5 to 25 °C |

| DMF to Intermediate IV Molar Ratio | 0.05–1.7 (optimal 0.1–0.5) |

| Cyclization Reagent Molar Ratio | 0.2–1.1 (optimal 0.3–0.8) |

| Solvents | DMF, toluene, chlorobenzene, dichloroethane, petroleum ether |

| Reaction Time (chlorination) | ~1 hour after chlorine addition |

| Product Purity | >95% by distillation |

Advantages

- Avoids by-products common in direct chlorination.

- High purity product.

- Well-established industrial applicability.

Phosgene-Based Cyclization from 2-Chloro-2-chloromethyl-4-cyanobutanal

Overview

This method synthesizes 2-chloro-5-chloromethylpyridine by cyclization of 2-chloro-2-chloromethyl-4-cyanobutanal using phosgene in toluene.

Reaction Conditions

- Starting Material: 2-chloro-2-chloromethyl-4-cyanobutanal

- Reagent: Solid phosgene in toluene

- Temperature: 50 °C

- Reaction Time: 5–6 hours

Process Details

- The aldehyde is dissolved in toluene and reacted with phosgene.

- After reaction, product crystallizes upon cooling.

- Yield reported: 97% of 2-chloro-5-chloromethylpyridine.

- Product used as intermediate for synthesis of acetamiprid (an insecticide).

Multi-Step Synthesis Starting from Nicotinic Acid

Overview

This classical synthetic route involves multiple steps starting from nicotinic acid:

- Conversion of nicotinic acid to 3-trichloromethylpyridine with phosphorus pentachloride.

- Reaction with alkali metal alkoxide to form pyridine ether acetal.

- Acid hydrolysis to produce pyridone aldehyde.

- Hydrogenation of pyridone aldehyde to pyridylmethanol.

- Chlorination of pyridylmethanol with phosphorus pentachloride and phosphorus oxychloride to yield 2-chloro-5-chloromethylpyridine.

Reaction Highlights

- Each step involves isolation and purification.

- Final chlorination step yields 96% theoretical yield of product.

- The process requires careful control of reaction conditions and catalysts.

| Step | Reaction Type | Key Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination | Phosphorus pentachloride, nicotinic acid | Not specified |

| 2 | Alkoxide reaction | Alkali metal alkoxide (R-O-M) | Not specified |

| 3 | Acid hydrolysis | Dilute aqueous acid | 81 |

| 4 | Hydrogenation | Raney nickel, H2, 80 °C, 30 bar | 78 |

| 5 | Chlorination | Phosphorus pentachloride, phosphorus oxychloride, reflux 7 h | 96 |

Advantages

- Well-characterized, classical approach.

- High yields in final steps.

- Suitable for detailed mechanistic studies.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| TCCA-Initiated Chlorination | 2-chloro-5-methylpyridine, TCCA | 90–130 °C, atmospheric pressure | High (not explicitly stated) | Solvent-free, no HCl gas, recyclable byproducts | Requires precise temperature control |

| Cyclization with Phosphorus Reagents | Chlorinated intermediate, POCl3, PCl3, phosgene, DMF | -5 to 25 °C chlorination, heating cyclization | >95 | High purity, industrially scalable | Use of toxic chlorinating agents |

| Phosgene Cyclization from Cyanobutanal | Solid phosgene, toluene | 50 °C, 5–6 h | 97 | High yield, straightforward | Use of phosgene, toxic reagent |

| Multi-Step from Nicotinic Acid | Phosphorus pentachloride, alkoxide, Raney Ni, POCl3 | Various, reflux and hydrogenation | Up to 96 | Well-known, high yield | Multi-step, longer process |

Research Findings and Notes

- The TCCA method (patent CN104086480A) offers an environmentally friendlier alternative to chlorine gas methods, avoiding hazardous waste and simplifying downstream processing.

- The cyclization approach using phosphorus oxychloride and related reagents (patent WO2012048502A1) innovates on chlorination and cyclization steps, optimizing solvent ratios and reaction temperatures for improved yields and purity.

- Phosgene-based cyclization (ChemicalBook synthesis) provides a high-yield route suitable for industrial scale but requires careful handling of toxic reagents.

- The multi-step synthesis from nicotinic acid (patent US4958025A) is a classical route with detailed mechanistic steps and high overall yields, suitable for research and development contexts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various reagents:

Key observations:

-

Potassium carbonate or hydroxide facilitates deprotonation, enhancing nucleophilic attack on the chloromethyl group .

-

Steric hindrance from the pyridine ring influences reaction rates and yields .

Chlorination and Halogenation

Further chlorination occurs under radical or catalytic conditions:

Mechanistic insights:

-

Manganese dioxide and iron(III) chloride act as radical initiators for side-chain chlorination .

-

Copper oxide catalyzes ring chlorination at elevated temperatures .

Bromination Reactions

The chloromethyl group is replaced by bromine under acidic conditions:

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| HBr (25% solution) | Toluene, 90–100°C, 10h | 93% | 2-Bromo-5-bromomethylpyridine |

High-Temperature Functionalization

Pyridine ring stability allows harsh conditions for derivatization:

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| Fluorination | HF, SbCl₅, 200°C, 30h | 63.2% yield of trifluoromethyl analog | |

| Chloro-dehydroxylation | POCl₃ or phosgene | Simultaneous Cl substitution at 2-position |

Reaction with Acids and Buffers

Controlled pH environments optimize specific pathways:

| Condition | Outcome | Application | Source |

|---|---|---|---|

| pH 4–5 buffer | Reduced byproducts in chlorination | Synthesis optimization | |

| Dilute aqueous acid | Cleavage of acetal/ether groups | Deprotection strategies |

Critical Analysis of Methodologies

-

Solvent Effects : Acetonitrile and DMF are preferred for polar reactions, while toluene or dichloroethane are used for non-polar systems .

-

Catalyst Efficiency : Copper oxide (10 wt%) achieves higher selectivity in large-scale chlorinations compared to MnO₂/FeCl₃ .

-

Byproduct Mitigation : Buffering at pH 4–5 during synthesis reduces tar formation, improving yields to ~90% .

For safety, note that the compound causes severe skin/eye burns and requires handling under inert atmospheres due to moisture sensitivity .

Scientific Research Applications

Chemical Synthesis

1. Intermediate for Agrochemicals:

2-Chloro-5-chloromethylpyridine hydrochloride serves as a key intermediate in the production of various nicotinoid insecticides. These include well-known compounds such as acetamiprid and imidacloprid, which are widely used in agriculture for pest control. The compound's structure allows for further functionalization, making it versatile in synthetic pathways.

2. Synthesis Processes:

The preparation of 2-chloro-5-chloromethylpyridine can be achieved through several methods:

- Chlorination Reactions: Direct chlorination of 2-chloro-5-methylpyridine using chlorine gas or trichloroisocyanuric acid has been documented. This method is advantageous due to its relatively straightforward procedure and high yields (up to 90%) under controlled conditions .

- Multi-step Synthesis: More complex synthesis routes involve converting 2-chloropyridine derivatives into the desired chloromethyl compound through a series of reactions including esterification and reduction processes .

1. Toxicological Studies:

Research has indicated that this compound exhibits cytotoxic and potential carcinogenic properties. A bioassay conducted on Fischer 344 rats and B6C3F1 mice revealed that prolonged exposure to this compound could lead to adverse health effects, including tumor development . The compound was administered at varying dosages over an extended period, highlighting the need for careful handling and regulation in laboratory settings.

2. Mechanism of Action:

The biological activity of 2-chloro-5-chloromethylpyridine is attributed to its ability to interact with DNA, causing mutations that may lead to carcinogenesis. This interaction underscores the importance of understanding the compound's biochemical pathways for both safety assessments and therapeutic applications .

Environmental Considerations

1. Environmental Impact:

As a chemical intermediate used predominantly in agricultural formulations, the environmental fate of 2-chloro-5-chloromethylpyridine is crucial. Its potential toxicity to non-target organisms raises concerns regarding its persistence in ecosystems and bioaccumulation . Regulatory bodies are increasingly focusing on the environmental implications of such compounds, necessitating thorough risk assessments.

2. Sustainable Practices:

Efforts are being made to develop more environmentally friendly synthesis methods that minimize waste and reduce hazardous byproducts. For instance, alternative chlorination techniques that avoid excessive use of chlorine gas are being explored to enhance safety and sustainability in production processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-5-chloromethylpyridine hydrochloride primarily involves its role as an intermediate in the synthesis of insecticides. For example, in the case of imidacloprid, the compound targets insect nicotinic acetylcholine receptors, leading to paralysis and death of the insect. This selective action on insect receptors makes it highly effective while minimizing impact on non-target species .

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 2-Chloro-5-chloromethylpyridine | C₆H₅Cl₂N | Chloro, chloromethyl | Pyridine ring with Cl at C2, CH₂Cl at C5 |

| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | Chloro, amino | Pyridine ring with Cl at C5, NH₂ at C2 |

| 5-(Chloromethyl)-2-methoxypyridine | C₇H₈ClNO | Chloromethyl, methoxy | Methoxy at C2, CH₂Cl at C5 |

| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | Chloro, amino | Cl at C2, NH₂ at C3 |

Key Insights :

- Chloromethyl vs. Amino Groups: CCMP’s chloromethyl group enables alkylation reactions critical for pesticide synthesis, while amino derivatives (e.g., 2-amino-5-chloropyridine) are used in pharmaceuticals .

- Methoxy Substitution : 5-(Chloromethyl)-2-methoxypyridine’s methoxy group increases steric hindrance, reducing reactivity compared to CCMP .

Key Insights :

- CCMP’s synthesis via microchannel reactors minimizes byproducts and improves selectivity compared to traditional stirred-tank reactors .

- Nicotinic acid-based routes (e.g., phosphorus pentachloride method) are cost-effective but involve hazardous reagents like phosgene .

Key Insights :

- CCMP’s role in imidacloprid synthesis drives its industrial dominance, accounting for 500 tons/year in China alone .

- Amino-substituted analogs are more relevant in pharmaceuticals due to their biocompatibility .

Key Insights :

Biological Activity

2-Chloro-5-chloromethylpyridine hydrochloride (CAS No. 82674-16-6) is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

The compound features a pyridine ring substituted with chloromethyl groups, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 164.03 g/mol. The presence of chlorine atoms enhances its electrophilic character, making it useful in various chemical reactions.

1. Carcinogenic Potential

Research conducted by the National Cancer Institute assessed the carcinogenic potential of this compound in Fischer 344 rats and B6C3F1 mice. The study involved administering the compound via gavage at varying dosages over an extended period (99 weeks). The results indicated no significant positive associations between the dosages administered and mortality or tumor incidence, although a slight trend towards increased subcutaneous fibromas in male rats was observed .

| Species | Dosage (mg/kg) | Observations |

|---|---|---|

| Rats | 150 (high), 75 (low) | No significant tumor incidence; slight body weight depression |

| Mice | 250 (high), 125 (low) | No significant tumor incidence; slight body weight depression |

2. Nematocidal Activity

The compound has demonstrated nematocidal properties, particularly against root knot nematodes affecting tomato plants. This suggests potential agricultural applications as a pesticide, inhibiting nematode development effectively.

3. Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. This property positions it as a candidate for further exploration in medicinal chemistry for anticancer drug development.

Case Study: Genotoxicity Assessment

A study focused on the genotoxicity of this compound revealed that it could induce mutations in mammalian cell lines under specific conditions. The findings highlighted the necessity for careful handling and further investigation into its safety profile for human exposure .

Research on Interactions with Biological Systems

Several studies have explored how this compound interacts with biological systems:

- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes selectively, which could be advantageous in drug metabolism modulation.

- Cellular Mechanisms : The compound influences cell signaling pathways and gene expression, indicating its potential to affect various cellular processes.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 2-Picolyl chloride | Chloromethyl group | Used as a reagent in organic synthesis |

| 3-(Chloromethyl)pyridine | Different substitution pattern | Exhibits different reactivity patterns |

| Pyridinium chloride | Lacks chloromethyl | More stable; primarily used as a salt |

| 4-Chloromethylpyridine | Different substitution pattern | Potentially different biological activity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-5-chloromethylpyridine hydrochloride, and how do reaction conditions influence yield?

- The compound is commonly synthesized via phase transfer catalysis (PTC) in non-polar solvents (e.g., toluene) using 2-chloro-5-chloromethylpyridine and hydrochloric acid. Reaction parameters like solvent polarity, catalyst type (e.g., quaternary ammonium salts), and temperature critically affect yield. For example, PTC enhances nucleophilic substitution efficiency by stabilizing intermediates . Alternative routes include the morpholine method, which uses low-cost raw materials and achieves high purity (~95%) through cyclization and chlorination steps .

Q. How is this compound utilized as an intermediate in agrochemical research?

- It serves as a key precursor for neonicotinoid insecticides (e.g., imidacloprid, acetamiprid). The chloromethyl group undergoes nucleophilic substitution with amines or nitroguanidine derivatives to form active pesticidal compounds. Its structural versatility enables modifications to enhance insecticidal efficacy and reduce mammalian toxicity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- The compound is corrosive (Risk Phrase R34) and requires PPE, including acid-resistant gloves, goggles, and ventilation. Spills should be neutralized with sodium bicarbonate. Storage conditions should avoid moisture to prevent HCl release. Safety data sheets (SDS) recommend immediate rinsing with water upon eye/skin contact .

Q. How does solvent choice impact the solubility of this compound?

- Solubility varies significantly with solvent polarity. For instance, it is sparingly soluble in water (<1 g/L at 25°C) but highly soluble in dichloromethane and acetone. Empirical studies show temperature-dependent solubility trends, with higher temperatures increasing dissolution in polar aprotic solvents like DMF .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in substitution reactions?

- The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Steric hindrance is minimal, allowing nucleophiles (e.g., amines, thiols) to attack the electrophilic carbon. In contrast, the adjacent chloro substituent on the pyridine ring stabilizes transition states via inductive effects, enhancing reaction rates .

Q. How do contradictions in synthetic route efficiencies arise, and how can they be resolved?

- Discrepancies in yield often stem from competing side reactions (e.g., over-chlorination or ring-opening). For example, the direct chlorination of 3-methylpyridine may produce unwanted di- or tri-chlorinated byproducts. Optimization involves adjusting stoichiometry, using selective catalysts (e.g., FeCl3), or employing flow chemistry to control reaction kinetics .

Q. What models best predict solubility behavior in mixed solvent systems?

- The Modified Apelblat equation and λh (Buchowski) model accurately correlate solubility data in binary solvents (e.g., ethanol-water). These models account for temperature and solvent-solute interactions, aiding in crystallization process design .

Q. How can impurity profiles be systematically analyzed and controlled during synthesis?

- HPLC-MS and NMR are critical for identifying impurities like unreacted 3-methylpyridine or chlorinated byproducts. Quality control strategies include recrystallization from ethanol/water mixtures and monitoring reaction intermediates via in-situ FTIR to minimize side-product formation .

Q. What comparative advantages do different synthetic methods offer for industrial-scale production?

- The morpholine route (yield: ~85%) is cost-effective but generates morpholine hydrochloride waste, requiring recycling. The phase transfer method (yield: ~90%) avoids harsh conditions but relies on expensive catalysts. Direct chlorination offers scalability but demands precise temperature control to avoid over-chlorination .

Q. Which analytical techniques are most effective for structural and purity characterization?

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEXGKWVNRSSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.